molecular formula C25H24N4O3 B2765207 Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate CAS No. 1112447-24-1

Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate

Cat. No. B2765207
CAS RN: 1112447-24-1
M. Wt: 428.492
InChI Key: RZVHHSFBSFVWGP-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The 1,2,4-oxadiazole moiety is established by the 1,3-dipolar cycloaddition of nitrile oxide to the 4-aminobenzonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various spectroscopic techniques. For example, the yield, melting point, FT-IR, NMR, and LC–MS can be used to analyze a compound .

Scientific Research Applications

Antibacterial Properties

Compounds containing the 1,3,4-oxadiazole moiety, such as those derived from Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate, have shown potential in antibacterial studies. For instance, a study synthesized N-substituted derivatives of a similar compound and tested them against Gram-negative and Gram-positive bacteria, demonstrating moderate to talented activity (Khalid et al., 2016).

Anticancer Potential

The 1,3,4-oxadiazole structure, as found in related compounds, has been explored for anticancer applications. A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, finding some derivatives to have strong potential relative to known drugs (Rehman et al., 2018).

Metabolism Studies

Understanding the metabolism of compounds with the 1,3,4-oxadiazole and piperidine structures is crucial for therapeutic applications. A study on a selective δ-opioid receptor agonist with a related structure provided insights into its metabolism in different species, which is essential for drug development (Guo et al., 2011).

Antimicrobial and Antifungal Activities

Compounds derived from Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate have been studied for their antimicrobial properties. One study synthesized fluoroquinolone derivatives and assessed their activities against various bacteria and fungi, showing promising results (Srinivasan et al., 2010).

Safety and Hazards

While specific safety and hazard information for your compound isn’t available, it’s generally recommended that emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure .

Future Directions

The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand for new hybrid drugs acting against resistant microorganisms . Therefore, the development of new chemical entities, such as those containing the 1,2,4-oxadiazole moiety, is an important goal for modern organic chemistry .

properties

IUPAC Name

ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-2-31-25(30)18-12-14-29(15-13-18)22-16-20(19-10-6-7-11-21(19)26-22)24-27-23(28-32-24)17-8-4-3-5-9-17/h3-11,16,18H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVHHSFBSFVWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate

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